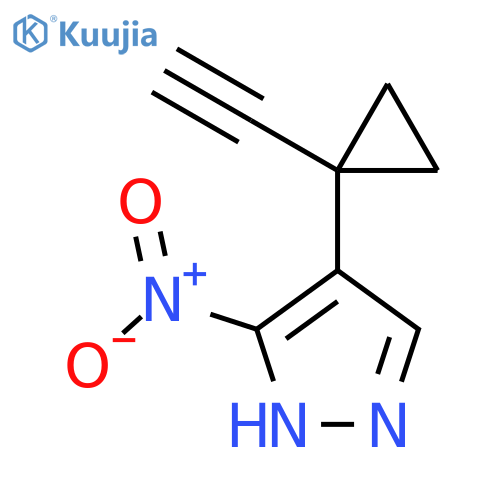

Cas no 2228281-75-0 (4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole)

4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole

- 2228281-75-0

- EN300-1773923

-

- インチ: 1S/C8H7N3O2/c1-2-8(3-4-8)6-5-9-10-7(6)11(12)13/h1,5H,3-4H2,(H,9,10)

- InChIKey: MIUVNCADEKMWGF-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1=C(C=NN1)C1(C#C)CC1)=O

計算された属性

- せいみつぶんしりょう: 177.053826475g/mol

- どういたいしつりょう: 177.053826475g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 284

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 74.5Ų

4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1773923-0.1g |

4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole |

2228281-75-0 | 0.1g |

$2019.0 | 2023-09-20 | ||

| Enamine | EN300-1773923-10.0g |

4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole |

2228281-75-0 | 10g |

$9859.0 | 2023-06-03 | ||

| Enamine | EN300-1773923-5g |

4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole |

2228281-75-0 | 5g |

$6650.0 | 2023-09-20 | ||

| Enamine | EN300-1773923-5.0g |

4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole |

2228281-75-0 | 5g |

$6650.0 | 2023-06-03 | ||

| Enamine | EN300-1773923-1g |

4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole |

2228281-75-0 | 1g |

$2294.0 | 2023-09-20 | ||

| Enamine | EN300-1773923-0.05g |

4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole |

2228281-75-0 | 0.05g |

$1927.0 | 2023-09-20 | ||

| Enamine | EN300-1773923-10g |

4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole |

2228281-75-0 | 10g |

$9859.0 | 2023-09-20 | ||

| Enamine | EN300-1773923-0.5g |

4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole |

2228281-75-0 | 0.5g |

$2202.0 | 2023-09-20 | ||

| Enamine | EN300-1773923-2.5g |

4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole |

2228281-75-0 | 2.5g |

$4495.0 | 2023-09-20 | ||

| Enamine | EN300-1773923-0.25g |

4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole |

2228281-75-0 | 0.25g |

$2110.0 | 2023-09-20 |

4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole 関連文献

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazoleに関する追加情報

Chemical Profile of 4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole (CAS No. 2228281-75-0)

4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2228281-75-0, represents a unique structural motif that combines a pyrazole core with functional groups designed to enhance biological activity. The presence of both an ethynyl group and a nitro group in its molecular structure imparts distinct chemical properties that make it a promising candidate for further investigation in drug discovery and development.

The pyrazole scaffold is a well-known pharmacophore in medicinal chemistry, characterized by its six-membered aromatic ring system containing two nitrogen atoms. Pyrazoles exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The introduction of the 1-ethynylcyclopropyl substituent into the pyrazole framework introduces additional reactivity and potential for further derivatization, making it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.

The nitro group attached to the pyrazole ring at the 3-position is another key feature of this compound. Nitro groups are commonly employed in pharmaceuticals due to their ability to modulate electronic properties, influence metabolic pathways, and enhance binding affinity to biological targets. In particular, nitro-substituted pyrazoles have been studied for their potential in treating neurological disorders, infectious diseases, and cancer. The combination of these functional groups in 4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole suggests that it may possess multiple modes of action, which could be exploited for therapeutic purposes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole with greater accuracy. These tools allow for the virtual screening of large libraries of compounds to identify those with high potential for binding to specific biological targets. Studies have shown that the ethynyl-cyclopropyl moiety can interact favorably with certain enzymes and receptors, while the nitro group can serve as a hydrogen bond acceptor or participate in redox reactions. Such interactions are critical for designing molecules with improved pharmacokinetic profiles.

In vitro studies have begun to explore the pharmacological properties of 4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole. Initial experiments have revealed promising results in terms of antimicrobial activity against several strains of bacteria and fungi. The compound's ability to disrupt microbial cell membranes or inhibit key metabolic pathways suggests its potential as an antimicrobial agent. Additionally, preliminary data indicate that it may exhibit inhibitory effects on certain enzymes involved in cancer cell proliferation, making it a candidate for further development as an anticancer therapeutic.

The synthesis of 4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such molecules. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been particularly useful in constructing the carbon-carbon bonds required for this compound's structure. These methods allow for high selectivity and yield, making large-scale production feasible.

The potential applications of 4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole extend beyond antimicrobial and anticancer therapies. Researchers are also investigating its role in treating neurological disorders, where nitro-substituted compounds have shown promise due to their ability to cross the blood-brain barrier and interact with central nervous system receptors. Furthermore, its structural features make it a valuable scaffold for designing next-generation antiviral agents targeting RNA viruses.

The safety and efficacy of any pharmaceutical compound must be thoroughly evaluated before clinical application. While 4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole has shown promise in preclinical studies, further research is needed to assess its toxicity profile and optimal dosing regimens. Animal models provide a critical step in this process, allowing researchers to evaluate both acute and chronic effects before human trials can begin.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the pace at which novel compounds like 4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole are being developed. These technologies enable rapid identification of promising candidates based on vast datasets containing structural information, biological activity data, and synthetic feasibility metrics. By leveraging these tools, researchers can prioritize compounds for experimental validation more efficiently than traditional methods alone.

In conclusion,4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole (CAS No. 2228281-75-0) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further investigation across multiple therapeutic areas. As computational methods continue to improve and synthetic techniques evolve,this molecule exemplifies how interdisciplinary approaches are shaping the future of drug discovery.

2228281-75-0 (4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole) 関連製品

- 2022346-61-6(3-amino-1-(2-chlorothiophen-3-yl)methyl-1,2-dihydropyridin-2-one)

- 207233-95-2(Sodium dimethyldithiocarbamate hydrate)

- 1827328-91-5(Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine)

- 80171-35-3(1-Bromo-2-[(n-propyloxy)methyl]benzene)

- 60828-38-8(Ru(phen)(bpy)2(PF6)2)

- 2137606-73-4(8-Azaspiro[4.5]decan-1-amine, 8-(methylsulfonyl)-)

- 1303587-87-2(1-oxa-6-azaspiro[3.3]heptane; trifluoroacetic acid)

- 88964-99-2(6-chloro-2-(4-chlorophenyl)imidazo1,2-apyridine)

- 59448-25-8((2,2'-Bipyridine)diiodonickel)

- 946315-04-4(2-4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine)